4-(Tetrahydro-2h-pyran-4-yl)butan-2-one

Lipophilicity Drug Design ADME

4-(Tetrahydro-2H-pyran-4-yl)butan-2-one (CAS 1249715-21-6) is a saturated heterocyclic ketone comprising a tetrahydropyran (oxane) ring connected via its 4-position to a butan-2-one chain. With the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, it is classified as a small-molecule building block.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13602779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC1CCOCC1
InChIInChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3
InChIKeyQTFXVXLLLFEZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydro-2H-pyran-4-yl)butan-2-one: Saturated Tetrahydropyran Ketone Building Block for Synthesis & Screening


4-(Tetrahydro-2H-pyran-4-yl)butan-2-one (CAS 1249715-21-6) is a saturated heterocyclic ketone comprising a tetrahydropyran (oxane) ring connected via its 4-position to a butan-2-one chain . With the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, it is classified as a small-molecule building block. Its fully sp³-hybridized oxane ring confers conformational flexibility distinct from aromatic or unsaturated analogs, influencing its physicochemical profile (e.g., LogP ~0.8–1.16) and reactivity [1].

Why 4-(Tetrahydro-2H-pyran-4-yl)butan-2-one Cannot Be Substituted with General Ketone or Pyran Analogs


The specific combination of a saturated oxane ring at the 4-position of butan-2-one creates a unique reactivity and safety profile not found in closely related analogs. Direct substitution with the α,β-unsaturated analog 4-(oxan-4-yl)but-3-en-2-one introduces a conjugated enone system that radically alters electrophilicity and metabolic stability [1]. Similarly, the positional isomer 1-(tetrahydro-2H-pyran-4-yl)butan-2-one shifts the ketone position, changing steric and electronic properties . Even general-purpose ketones lack the ring oxygen's hydrogen-bond acceptor capability, which affects solubility and target engagement in biological screens. The GHS hazard classification for this compound—Acute Toxicity (oral), Skin Irritation, Eye Irritation, and STOT SE—is specific to its structure and may differ from analogs, necessitating exact compound selection for reproducible toxicological assessment [2].

Quantitative Benchmarking: 4-(Tetrahydro-2H-pyran-4-yl)butan-2-one vs. Closest Structural Comparators


Lipophilicity (LogP) Comparison with the α,β-Unsaturated Analog

The computed LogP (XLogP3-AA) of 4-(tetrahydro-2H-pyran-4-yl)butan-2-one is 0.8, indicating moderate hydrophilicity [1]. In contrast, the α,β-unsaturated analog 4-(oxan-4-yl)but-3-en-2-one is expected to have a higher LogP due to the presence of the double bond, which increases lipophilicity. While a directly measured LogP for the analog is not available in public databases, the class-level inference is that saturation reduces LogP, impacting membrane permeability and oral bioavailability predictions [2].

Lipophilicity Drug Design ADME

Commercial Purity Benchmarking Against Positional Isomer

The target compound is commercially available at a minimum purity of 98% (GC/HPLC) from major suppliers such as Fluorochem and Leyan . The positional isomer 1-(tetrahydro-2H-pyran-4-yl)butan-2-one (CAS 855235-50-6) is typically offered at 97% purity . While this 1% difference may seem marginal, for reactions sensitive to ketone positional isomers or for biological assays requiring >97.5% purity to avoid confounding off-target effects, the higher baseline purity reduces the need for costly in-house purification.

Purity Procurement Reproducibility

Synthetic Versatility: Saturated vs. α,β-Unsaturated Ketone Reactivity

4-(Tetrahydro-2H-pyran-4-yl)butan-2-one functions as a standard ketone, undergoing nucleophilic additions, reductions, and enolate chemistry without the competing Michael addition pathways inherent to its unsaturated analog 4-(oxan-4-yl)but-3-en-2-one [1]. The unsaturated analog's conjugated enone system readily participates in Michael additions and cycloadditions, which can be advantageous for diversity-oriented synthesis but problematic when a clean, single-pathway reaction is required [1]. No direct comparative reaction yield data exist in the public domain, but the mechanistic divergence is absolute based on the presence or absence of the conjugated double bond.

Synthetic Chemistry Reactivity Selectivity

GHS Hazard Profile Differentiation from Saturated Analog

The harmonized GHS classification for 4-(tetrahydro-2H-pyran-4-yl)butan-2-one includes Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory) [1]. The α,β-unsaturated analog bears an additional hazard due to its electrophilic enone moiety, which can act as a Michael acceptor and cause skin sensitization and protein adduct formation [2]. While quantitative skin sensitization data (e.g., LLNA EC3) are not publicly available for either compound, the structural alert for the unsaturated analog is well-established in predictive toxicology models, whereas the saturated ketone lacks this alert.

Safety Toxicology Handling

Optimal Procurement Scenarios for 4-(Tetrahydro-2H-pyran-4-yl)butan-2-one Based on Evidence


Early-Stage Medicinal Chemistry: Fragment-Based Screening Libraries

The compound's low molecular weight (156.22 Da), moderate LogP (0.8), and 2 hydrogen bond acceptors make it an ideal fragment for FBLG (fragment-based lead generation) libraries. Its saturated oxane ring provides conformational flexibility and favorable solubility, as indicated by its computed XLogP3 of 0.8 [1]. When screening against protein targets, the absence of a Michael acceptor electrophile reduces false positives from non-specific covalent binding, a known issue with its α,β-unsaturated analog [2].

Synthetic Intermediate Requiring Chemoselective Ketone Transformations

In multi-step syntheses, the saturated ketone permits clean enolate chemistry and reductions (e.g., to the corresponding alcohol) without the competing conjugate addition or cycloaddition pathways of the enone analog [1]. The 98% commercial purity (GC/HPLC) from suppliers like Fluorochem minimizes competing isomer interference, critical for asymmetric syntheses where minor impurities can erode enantiomeric excess [2].

In Vitro Toxicology Studies Requiring Defined Hazard Classification

The precise GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) is documented via ECHA C&L notification [1]. This well-defined safety profile, lacking a skin sensitization structural alert, simplifies experimental protocols and institutional review. Contrast with the unsaturated analog, which carries a predictive sensitization liability that necessitates additional handling precautions [2].

Quote Request

Request a Quote for 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.